molecular formula C17H18FN3O3S2 B2695413 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(methylthio)benzamide CAS No. 2034543-77-4

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(methylthio)benzamide

Cat. No.: B2695413
CAS No.: 2034543-77-4
M. Wt: 395.47
InChI Key: UFYZZWTVEFRYRQ-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C17H18FN3O3S2 and its molecular weight is 395.47. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    • Substitution: The compound is also susceptible to nucleophilic and electrophilic substitution reactions, depending on the functional groups present.

  • Common Reagents and Conditions

    • Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).

    • Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

    • Solvents (e.g., dichloromethane, methanol, ethanol) used under specific temperature and pressure conditions.

  • Major Products Formed

    • Depending on the reaction type, products such as oxidized derivatives, reduced intermediates, or substituted compounds can be obtained.

Scientific Research Applications

  • Chemistry: : The compound is used in synthetic organic chemistry for the development of novel molecules and materials.

  • Biology: : Researchers explore its potential as a biological probe or a therapeutic agent due to its unique chemical properties.

  • Medicine: : Investigations into its pharmacological activity, including potential anti-inflammatory, anti-cancer, or antimicrobial effects.

  • Industry: : Applications in materials science, such as the development of advanced polymers or coatings.

Mechanism of Action: : The compound exerts its effects through interactions with specific molecular targets and pathways. For example:

  • Molecular Targets: : Enzymes, receptors, or other macromolecules that the compound can bind to or modulate.

  • Pathways Involved: : Cellular signaling pathways, metabolic routes, or other biochemical processes influenced by the compound's presence.

Comparison with Similar Compounds

  • Similar Compounds

    • N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-aminobenzamide.

    • N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(methylthio)benzamide.

  • Uniqueness: : This compound stands out due to the specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S2/c1-20-15-7-6-13(18)11-16(15)21(26(20,23)24)9-8-19-17(22)12-4-3-5-14(10-12)25-2/h3-7,10-11H,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYZZWTVEFRYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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